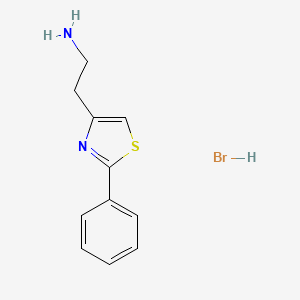
2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide typically involves the reaction of 2-phenylthiazole with ethylamine under specific conditions. The process may include steps such as hydrazinolysis, methylation, dimethylation, acylation, and carbamoylation . The reaction conditions often involve the use of solvents like acetic acid and catalysts such as sodium acetate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride . The reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .
Scientific Research Applications
2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with microbial enzymes to exert its antimicrobial activity or modulate signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity.
Biological Activity
2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound generally involves a multi-step process starting from readily available precursors. The method often employs thiazole derivatives as key intermediates. For instance, the synthesis can be achieved through the reaction of phenyl ketones with thiourea under acidic conditions, followed by subsequent alkylation steps to introduce the ethyl amine moiety.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown promising results against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Escherichia coli | 0.17 mg/mL | 0.23 mg/mL |
| Staphylococcus aureus | 0.23 mg/mL | 0.47 mg/mL |
| Bacillus cereus | 0.23 mg/mL | 0.47 mg/mL |
These results suggest that the compound exhibits moderate antibacterial activity, with structure–activity relationship studies indicating that specific substitutions on the thiazole ring enhance efficacy against Gram-positive and Gram-negative bacteria .
Antitumor Activity
Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that compounds structurally related to this compound can inhibit cancer cell proliferation effectively.
| Cell Line | IC50 (µg/mL) |
|---|---|
| Jurkat (T-cell leukemia) | 1.98 |
| HT-29 (colorectal cancer) | 1.61 |
The presence of electron-donating groups in the phenyl ring significantly contributes to the cytotoxic activity observed in these compounds . Molecular docking studies suggest that these compounds interact with target proteins primarily through hydrophobic interactions .
Case Studies
A notable study examined a series of thiazole derivatives for their antimicrobial and anticancer activities. Among these, derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells . The findings emphasize the potential of thiazole-based compounds in drug development.
Properties
Molecular Formula |
C11H13BrN2S |
|---|---|
Molecular Weight |
285.21 g/mol |
IUPAC Name |
2-(2-phenyl-1,3-thiazol-4-yl)ethanamine;hydrobromide |
InChI |
InChI=1S/C11H12N2S.BrH/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9;/h1-5,8H,6-7,12H2;1H |
InChI Key |
PGFOQDKYDPFIRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCN.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















